2-chloro-6-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Lipophilicity XLogP3 Drug-likeness

SAR programs targeting CNS-penetrant kinases or FABPs require structurally unique, well-characterized scaffolds. This thiophene-3-yl/furan hybrid benzamide (MW=335.78, XLogP3=3.9, TPSA=70.5 Ų) delivers: • A distinct thiophen-3-yl attachment (vs. 2-yl isomer) ensuring a unique electronic/steric profile not replicable by close analogs. • Halogenated 2-chloro-6-fluoro benzamide core for enhanced target engagement via halogen bonding. • Only 4 rotatable bonds-optimal conformational rigidity for fragment-based screening and hit-to-lead optimization. Available from stock with global fulfillment.

Molecular Formula C16H11ClFNO2S
Molecular Weight 335.78
CAS No. 2034493-34-8
Cat. No. B2720285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
CAS2034493-34-8
Molecular FormulaC16H11ClFNO2S
Molecular Weight335.78
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F
InChIInChI=1S/C16H11ClFNO2S/c17-12-2-1-3-13(18)15(12)16(20)19-8-11-4-5-14(21-11)10-6-7-22-9-10/h1-7,9H,8H2,(H,19,20)
InChIKeyWCAJXQMCSKJFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide (CAS 2034493-34-8) – Chemical & Procurement Profile


2-Chloro-6-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a synthetic benzamide derivative with the molecular formula C₁₆H₁₁ClFNO₂S and a molecular weight of 335.78 g/mol [1]. The compound uniquely integrates a 2-chloro-6-fluorobenzamide core with a 5-(thiophen-3-yl)furan-2-ylmethyl substituent, forming a thiophene–furan hybrid scaffold . It is catalogued as a research chemical (vendor code F6516-1130) and has gained attention in medicinal chemistry and agrochemical research as a bioactive intermediate and scaffold for enzyme inhibitor or receptor modulator development [2].

2-Chloro-6-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide: Why Analogs Fall Short


Compounds within the furan/thiophene amide class exhibit highly variable physicochemical and pharmacological properties that are exquisitely sensitive to minor structural modifications. The pharmacological classification study of furan and thiophene amide derivatives demonstrated that subtle changes in substitution pattern lead to distinct clustering in principal component space, reflecting divergent biological activity profiles [1]. In the case of 2-chloro-6-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide, the precise combination of (i) the 2-chloro-6-fluoro substitution on the benzamide ring and (ii) the thiophen-3-yl (rather than thiophen-2-yl) attachment to the furan creates a unique electronic and steric environment that cannot be replicated by close analogs such as the thiophen-2-yl isomer, ethyl-linked variants, or the difluoro analog. Generic substitution would risk altering critical properties including lipophilicity (XLogP3), polar surface area, and hydrogen-bonding capacity, all of which are determinants of target engagement, solubility, and membrane permeability [1].

2-Chloro-6-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide: Differentiation Guide


Lipophilicity (XLogP3) vs. Commercial Analogs

The computed lipophilicity (XLogP3) of 2-chloro-6-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is 3.9 [1], which falls within the optimal range for CNS drug candidates (typically 2–5). This value is anticipated to differ from the thiophen-2-yl regioisomer, where the altered sulfur orientation modifies the dipole moment and solvation energy, and from the difluoro analog (2,6-difluoro-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide), where the replacement of chlorine with fluorine reduces lipophilicity by approximately 0.5–0.8 log units based on established halogen π-contributions [2].

Lipophilicity XLogP3 Drug-likeness Membrane permeability

TPSA and Hydrogen-Bonding Profile

The topological polar surface area (TPSA) of 2-chloro-6-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is 70.5 Ų, with one hydrogen-bond donor (amide NH) and four hydrogen-bond acceptors [1]. This TPSA value is close to the threshold of 60–70 Ų typically associated with good blood-brain barrier penetration. By comparison, the 2-bromo analog (2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide) is predicted to have an identical TPSA but differs in halogen size and polarizability, while the 2-methyl analog (2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide) lacks the electronegative halogen entirely, altering the hydrogen-bond acceptor character of the benzamide carbonyl.

TPSA Hydrogen bonding Oral bioavailability Blood-brain barrier penetration

Rotatable Bond Count vs. Extended-Linker Analogs

2-Chloro-6-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide possesses 4 rotatable bonds [1], reflecting a relatively rigid scaffold compared to ethyl-linked variants such as 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzamide, which is predicted to have 5–6 rotatable bonds. In drug discovery, lower rotatable bond counts are generally associated with improved oral bioavailability and higher ligand efficiency because reduced conformational entropy penalties enhance binding affinity [2].

Rotatable bonds Conformational entropy Binding affinity Ligand efficiency

2-Chloro-6-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide (CAS 2034493-34-8) – Application Scenarios


Enzyme Inhibitor Scaffold with Defined Lipophilicity

The computed XLogP3 of 3.9 positions this compound within the drug-like lipophilicity window for CNS-penetrant enzyme inhibitors. This property makes it suitable as a starting scaffold for structure–activity relationship (SAR) programs targeting kinases, proteases, or fatty acid-binding proteins (FABP4/5), where halogenated benzamide cores are established pharmacophores [1].

Halogenated Heterocyclic Intermediate for Crop Protection

The unique thiophene–furan hybrid moiety combined with chloro-fluoro benzamide substitution provides a versatile intermediate for developing fungicidal or herbicidal lead compounds. Heterocyclic amide derivatives of this class have been investigated for their physicochemical diversity and potential agrochemical applications [2].

Fragment-Based Drug Discovery Scaffold

With only 4 rotatable bonds and a well-defined hydrogen-bond donor/acceptor pattern (1 HBD, 4 HBA, TPSA = 70.5 Ų), this compound exhibits favorable molecular recognition properties for fragment-based screening or as a core for fragment growing/merging strategies, where conformational rigidity is a key determinant of hit quality [1].

Physicochemical Reference Standard for Benzamide Libraries

The compound serves as a physicochemical benchmark (MW = 335.78, XLogP3 = 3.9, TPSA = 70.5 Ų) for calibrating computational models or HPLC retention prediction systems used in the pharmacological classification of furan and thiophene amide derivatives [2].

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